molecular formula C14H9BrN4O2 B064973 N-(3-Bromophenyl)-6-nitroquinazolin-4-amine CAS No. 169205-77-0

N-(3-Bromophenyl)-6-nitroquinazolin-4-amine

Cat. No. B064973
M. Wt: 345.15 g/mol
InChI Key: MAVKGSSRIBVAGI-UHFFFAOYSA-N
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Patent
US06323209B1

Procedure details

A mixture of 34.5 g of N-(3-bromophenyl)-6-nitro-4-quinazolinamine and 16.8 g of iron powder in 150 ml of ethanol and 150 ml of glacial acetic acid was heated in an oil bath at 120° C. for 2 hours. After filtration of the solid, solid sodium carbonate was added to the filtrate giving a solid. This was filtered, and the solid was extracted with methanol. The extracts were treated with charcoal and evaporated to a solid. After washing the solid with ether 27.5 g of N-(3-bromophenyl)-4,6-quinazolindiamine was obtained: mass spectrum (m/e): 315.
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
16.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]2[C:18]3[C:13](=[CH:14][CH:15]=[C:16]([N+:19]([O-])=O)[CH:17]=3)[N:12]=[CH:11][N:10]=2)[CH:5]=[CH:6][CH:7]=1>C(O)C.C(O)(=O)C.[Fe]>[Br:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]2[C:18]3[C:13](=[CH:14][CH:15]=[C:16]([NH2:19])[CH:17]=3)[N:12]=[CH:11][N:10]=2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
34.5 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)NC1=NC=NC2=CC=C(C=C12)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
16.8 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration of the solid, solid sodium carbonate
ADDITION
Type
ADDITION
Details
was added to the filtrate
CUSTOM
Type
CUSTOM
Details
giving a solid
FILTRATION
Type
FILTRATION
Details
This was filtered
EXTRACTION
Type
EXTRACTION
Details
the solid was extracted with methanol
ADDITION
Type
ADDITION
Details
The extracts were treated with charcoal
CUSTOM
Type
CUSTOM
Details
evaporated to a solid
WASH
Type
WASH
Details
After washing the solid with ether 27.5 g of N-(3-bromophenyl)-4,6-quinazolindiamine
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1)NC1=NC=NC2=CC=C(C=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.